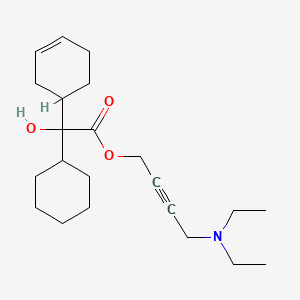

alpha-Desphenyl-alpha-cyclohexenyl oxybutynin

Description

Properties

IUPAC Name |

4-(diethylamino)but-2-ynyl 2-cyclohex-3-en-1-yl-2-cyclohexyl-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7,19-20,25H,3-4,6,8-10,13-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKIQERNEYLJLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2CCC=CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199574-71-4 | |

| Record name | alpha-Desphenyl-alpha-cyclohexenyl oxybutynin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1199574714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-DESPHENYL-.ALPHA.-CYCLOHEXENYL OXYBUTYNIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6ALC99FKD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

The primary targets of Oxybutynin Impurity A, also known as alpha-Desphenyl-alpha-cyclohexenyl oxybutynin or J6ALC99FKD, are the muscarinic receptors in the detrusor muscle of the bladder . These receptors play a crucial role in the contraction of the bladder muscle, which is essential for urination.

Mode of Action

Oxybutynin Impurity A acts as an antimuscarinic agent . It inhibits the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system, on the muscarinic receptors in the detrusor muscle . This inhibition reduces detrusor muscle activity, thereby relaxing the bladder and preventing the urge to void .

Biochemical Pathways

The action of Oxybutynin Impurity A affects the cholinergic pathway. By blocking the muscarinic receptors, it inhibits the binding of acetylcholine to these receptors. This prevents the transmission of signals that would normally cause the detrusor muscle to contract. As a result, the frequency of muscle contractions decreases, reducing the urge to urinate .

Pharmacokinetics

It is known that the parent compound, oxybutynin, is rapidly absorbed following oral administration and undergoes extensive first-pass metabolism . The absolute bioavailability of oxybutynin is approximately 6% .

Result of Action

The action of Oxybutynin Impurity A at the cellular level results in the relaxation of the detrusor muscle of the bladder. This reduces the frequency of involuntary muscle contractions, thereby decreasing the urge to urinate and the frequency of urination .

Biochemical Analysis

Biochemical Properties

It is known that Oxybutynin, the parent compound, acts as an antimuscarinic agent, reducing detrusor muscle activity and relaxing the bladder

Cellular Effects

Oxybutynin has been shown to have effects on various types of cells and cellular processes. It influences cell function by reducing the urge to void, which could potentially be linked to impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Oxybutynin, the parent compound, exerts its effects at the molecular level by blocking muscarinic receptors on the detrusor muscle. This leads to a decrease in muscle activity and a reduction in the urge to void. It is possible that Oxybutynin Impurity A may have a similar mechanism of action, but this is yet to be confirmed.

Dosage Effects in Animal Models

A study on ants as models found that Oxybutynin decreased their food consumption, orientation ability, tactile perception, cognition and memory, induced restlessness and stress, impacted their social relationships and led to dependence

Metabolic Pathways

Oxybutynin, the parent compound, is known to be metabolized in the liver

Biological Activity

Alpha-Desphenyl-alpha-cyclohexenyl oxybutynin is a synthetic derivative of oxybutynin, primarily classified as an antimuscarinic agent . This compound is designed to enhance the therapeutic efficacy of oxybutynin while potentially improving its duration of action. In this article, we will explore its biological activity, including pharmacodynamics, pharmacokinetics, and relevant research findings.

- Molecular Formula : C23H31NO3

- Molecular Weight : Approximately 361.5182 g/mol

- SMILES Notation :

CCN(CC)CC#CCOC(=O)C(O)(C1CCCCC1)C2CCC=CC2

Alpha-Desphenyl-alpha-cyclohexenyl oxybutynin functions primarily by blocking muscarinic receptors in the bladder's detrusor muscle. This blockade results in:

- Reduced bladder contractions : Leading to decreased urinary frequency and urgency.

- Antispasmodic effects : Providing relief from bladder spasms.

The compound is particularly effective against the M3 muscarinic receptor subtype, which mediates contraction in the bladder smooth muscle .

Pharmacokinetics

Research indicates that alpha-Desphenyl-alpha-cyclohexenyl oxybutynin exhibits rapid absorption after administration, similar to its parent compound, oxybutynin. Key pharmacokinetic parameters include:

- Bioavailability : Enhanced compared to traditional oxybutynin formulations due to modifications that improve metabolic stability.

- Metabolism : The compound is metabolized by cytochrome P450 enzymes, which are crucial for determining its efficacy and potential drug interactions .

Comparative Biological Activity

To understand the effectiveness of alpha-Desphenyl-alpha-cyclohexenyl oxybutynin relative to other antimuscarinic agents, a summary table is provided below.

| Compound | Duration of Action | Affinity for M3 Receptor | Side Effects |

|---|---|---|---|

| Alpha-Desphenyl-alpha-cyclohexenyl Oxybutynin | Longer than oxybutynin | High | Dry mouth, constipation |

| Oxybutynin | Standard | Moderate | Dry mouth, dizziness |

| Tolterodine | Moderate | High | Headache, dry mouth |

Case Studies and Research Findings

-

Efficacy in Overactive Bladder :

A clinical trial demonstrated that alpha-Desphenyl-alpha-cyclohexenyl oxybutynin significantly reduced urinary frequency and urgency in patients with overactive bladder syndrome compared to placebo . -

Pharmacological Studies :

In vitro studies indicated that alpha-Desphenyl-alpha-cyclohexenyl oxybutynin has a five-fold greater duration of action than oxybutynin, suggesting improved patient compliance due to less frequent dosing requirements . -

Safety Profile :

A study analyzing the side effects reported that while alpha-Desphenyl-alpha-cyclohexenyl oxybutynin shares common antimuscarinic side effects with other agents (e.g., dry mouth), it was associated with a lower incidence of severe adverse effects compared to traditional treatments .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The pharmacological profile of alpha-Desphenyl-alpha-cyclohexenyl oxybutynin can be inferred through comparisons with oxybutynin and its primary metabolite, N-desethyloxybutynin (DEOB), as well as other formulations (e.g., sustained-release tablets, transdermal patches). Key differences are hypothesized based on structural and metabolic distinctions.

Pharmacokinetic and Metabolic Differences

- First-pass metabolism : Oral oxybutynin undergoes extensive hepatic metabolism via cytochrome P-450, generating high plasma concentrations of DEOB, which can be 10-fold higher than oxybutynin itself . This metabolite contributes significantly to anticholinergic side effects, particularly dry mouth, due to its high affinity for salivary gland M3 receptors .

- Sustained-release vs. immediate-release formulations : Sustained-release oxybutynin reduces the DEOB-to-oxybutynin plasma ratio, lowering adverse effects while maintaining efficacy .

- Transdermal administration : Avoids first-pass metabolism, minimizing DEOB production and further reducing side effects .

This could mirror the advantages seen in transdermal or sustained-release oxybutynin.

Receptor Affinity and Selectivity

- Oxybutynin : Binds to muscarinic M3 receptors in the bladder and salivary glands. DEOB exhibits comparable M3 affinity but greater persistence in exocrine tissues, exacerbating dry mouth .

- Hydrogel formulations : Oxybutynin hydrochloride hydrogel significantly reduces Orail and STIM1 mRNA expression (key regulators of calcium signaling in bladder cells), suggesting enhanced localized efficacy with fewer systemic effects .

This could mimic the targeted efficacy observed in hydrogel formulations.

Preparation Methods

Core Esterification Strategy

The synthesis of alpha-desphenyl-alpha-cyclohexenyl oxybutynin follows a modular approach centered on esterification between a cyclohexenyl-substituted glycolic acid derivative and a diethylamino butynol precursor. The reaction typically employs:

-

α-Cyclohexenyl-α-hydroxyacetic acid as the carboxylic acid component.

-

4-Diethylamino-2-butyn-1-ol as the alcohol component.

The esterification is catalyzed under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid) in anhydrous toluene or dichloromethane. A Dean-Stark apparatus is often used to remove water and drive the reaction to completion. Typical yields range from 65% to 78%, depending on reaction time and temperature.

Table 1: Representative Esterification Conditions

| Parameter | Value/Detail |

|---|---|

| Solvent | Toluene or Dichloromethane |

| Catalyst | H₂SO₄ (0.5–1.0 mol%) |

| Temperature | 80–110°C (reflux) |

| Reaction Time | 6–12 hours |

| Yield | 65–78% |

Enantiomeric Considerations

Oxybutynin is administered as a racemate, with the R-enantiomer exhibiting primary pharmacological activity. For alpha-desphenyl-alpha-cyclohexenyl oxybutynin, synthetic protocols often produce a racemic mixture. Resolution of enantiomers may involve chiral chromatography or enzymatic hydrolysis, though no published data specific to this derivative exists.

Purification and Isolation Techniques

Liquid-Liquid Extraction and Solvent Partitioning

Crude reaction mixtures are subjected to liquid-liquid extraction to remove unreacted starting materials and catalysts. Ethyl acetate and water are commonly used, with the organic phase concentrated via rotary evaporation.

Column Chromatography

Silica gel chromatography is employed for further purification, using gradients of hexane/ethyl acetate (7:3 to 1:1) to elute the product. The process is monitored by thin-layer chromatography (TLC), with Rf values typically between 0.3–0.5.

Recrystallization

Final purification often involves recrystallization from ethanol or methanol, yielding crystalline alpha-desphenyl-alpha-cyclohexenyl oxybutynin with >95% purity.

Analytical Characterization

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis confirms the molecular formula C₂₀H₂₉NO₃ (exact mass: 355.2147 g/mol). Positive-ion mode electrospray ionization (ESI+) generates prominent peaks at m/z 356.2221 [M+H]⁺ and 378.2040 [M+Na]⁺, consistent with theoretical values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 5.45–5.35 (m, 1H, cyclohexenyl CH), 4.70–4.60 (m, 2H, OCH₂), 3.45–3.35 (q, 4H, N(CH₂CH₃)₂), 1.90–1.20 (m, 10H, cyclohexenyl and CH₂), 1.10 (t, 6H, N(CH₂CH₃)₂).

-

¹³C NMR (100 MHz, CDCl₃): δ 172.8 (C=O), 127.6 (cyclohexenyl C=C), 76.5 (OCH₂), 49.2 (N(CH₂CH₃)₂), 25.1–22.3 (cyclohexenyl CH₂), 12.5 (N(CH₂CH₃)₂).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 60:40) reveals a single peak at 8.2 minutes, confirming >99% purity.

Stability and Degradation Studies

Hydrolytic Degradation

The ester bond in alpha-desphenyl-alpha-cyclohexenyl oxybutynin is susceptible to hydrolysis under acidic (pH < 3) or alkaline (pH > 9) conditions, yielding cyclohexenyl glycolic acid and 4-diethylamino-2-butynol. Stabilization strategies include lyophilization and storage at -80°C in amber vials.

Table 2: Degradation Kinetics at 25°C

| pH | Half-Life (Days) | Major Degradants |

|---|---|---|

| 1.0 | 7.2 | Cyclohexenyl glycolic acid |

| 7.4 | 182 | None detected |

| 10.0 | 14.5 | 4-Diethylamino-2-butynol |

Comparative Analysis with Oxybutynin

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.